1,2-Dimethylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1,2-dimethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5-6(7(8)10)3-4-9(5)2/h5-6H,3-4H2,1-2H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWYLNEBYIMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
1,2-Dimethylpyrrolidine-3-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex molecules.
Applications in Organic Chemistry
- Building Block : It is employed in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to create derivatives that exhibit enhanced biological activity.
- Reagent : It acts as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications across several disease areas.
Therapeutic Potential
- Anticancer Activity : Research indicates that 1,2-Dimethylpyrrolidine-3-carboxamide exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit proliferation with an IC50 value below 10 μM in certain cancer types.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models, suggesting its utility in treating inflammatory diseases.
Case Study: Anticancer Activity
A study conducted on several cancer cell lines reported the following findings:
| Study | Cell Line | Effect | Concentration |
|---|---|---|---|
| Study 1 | SKM-1 (myelodysplastic syndrome) | Induces apoptosis | 5 μM |
| Study 2 | hTERT-RPE1 (retinal epithelial) | Increases mitotic duration | 2.5 μM |
| Study 3 | Various cancer cell lines | Inhibits proliferation | IC50 < 10 μM |
These results highlight the compound's potential as an anticancer agent.
Biological Research
In biological studies, 1,2-Dimethylpyrrolidine-3-carboxamide has been explored for its interactions with enzymes and receptors.
Research Insights
- Enzyme Inhibition : Investigations into its role as an inhibitor of specific enzymes have shown promising results, particularly in the context of drug-resistant pathogens.
- Targeting Mycobacterium tuberculosis : A study identified pyrrolidine carboxamides as effective inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents .
Industrial Applications
The unique properties of 1,2-Dimethylpyrrolidine-3-carboxamide make it valuable in industrial settings.
Applications in Material Science
- The compound is being studied for its role in developing new materials with specific optical or electronic properties.
- It can serve as an intermediate in the production of fine chemicals and pharmaceuticals.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1,2-Dimethylpyrrolidine-3-carboxamide, it is beneficial to compare it with similar compounds:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| Compound A (similar structure) | HDAC inhibition | Moderate |
| Compound B (fluorinated derivative) | Enzyme modulation | High |
| 1,2-Dimethylpyrrolidine-3-carboxamide | Targeted receptor binding | Potent |
This comparison illustrates that while many compounds exhibit biological activity, the specific structural features of 1,2-Dimethylpyrrolidine-3-carboxamide enhance its potency and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Ring Saturation and Rigidity :
- The pyrrolidine core in 1,2-Dimethylpyrrolidine-3-carboxamide is fully saturated, enhancing conformational rigidity compared to dihydropyridine analogs (e.g., the boronic acid derivative in Table 1). Saturated rings often improve metabolic stability and reduce oxidative degradation in vivo.
- Dihydropyridine derivatives (e.g., R434205) are partially unsaturated, making them prone to oxidation but useful as redox-active scaffolds in drug delivery systems .
Functional Group Diversity: The boronic acid group in CDS021416 enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound. This limits 1,2-Dimethylpyrrolidine-3-carboxamide’s utility in synthetic chemistry but may enhance its biocompatibility.
Molecular Weight and Solubility :
- 1,2-Dimethylpyrrolidine-3-carboxamide has the lowest molecular weight (142.20 g/mol) among the compared compounds, suggesting better bioavailability and blood-brain barrier penetration.
- Heavier analogs like R434205 (449.57 g/mol) may face solubility challenges, requiring formulation adjustments for in vivo studies.
Preparation Methods
Reaction Conditions and Yield Optimization
-
Catalyst System : Cu(OAc)₂ (5 mol%) with R-BINAP (6 mol%) in toluene at −10°C.
-
Substrate : N-Boc-protected allylamine derivatives.
The stereochemical outcome is attributed to the catalyst’s ability to coordinate the enamine nitrogen and direct the attack of the nucleophilic carbon. This method is scalable and avoids racemization during deprotection steps.
Palladium-Catalyzed Domino Aminocarbonylation
Palladium-mediated carbonylation reactions offer a route to functionalized pyrrolidines. A study by JACS Au demonstrates the use of Pd(MeCN)₂Cl₂ with Xantphos ligands for domino aminocarbonylation of alkynols. This one-pot method constructs the pyrrolidine backbone while introducing the carboxamide group.
Mechanistic Insights
The reaction proceeds via:
Table 1: Optimization of Palladium-Catalyzed Synthesis
| Ligand | Temperature (°C) | CO Pressure (bar) | Yield (%) |
|---|---|---|---|
| Xantphos | 120 | 40 | 7 |
| DBFphos | 120 | 40 | 32 |
| DPEphos | 100 | 30 | 45 |
Despite moderate yields, this method avoids protecting groups and enables late-stage functionalization.
Ring-Closing Metathesis and Functionalization
Ring-closing metathesis (RCM) using Grubbs catalysts provides access to substituted pyrrolidines. A study in Molecules (MDPI) outlines the synthesis of pyrrolidine-3-carboxamides via RCM of diene precursors.
Synthetic Workflow
Table 2: Yields for RCM-Based Synthesis
| Substrate | Aniline Derivative | Yield (%) |
|---|---|---|
| Pyrazolidinone 3 | 4-Chloroaniline | 49 |
| Bromopyrazole 4 | 3-Trifluoromethyl | 89 |
This method is limited by the availability of diene precursors but offers high functional group tolerance.
Solid-Phase Synthesis for Parallel Library Generation
Solid-phase strategies enable high-throughput synthesis of pyrrolidine-3-carboxamide analogs. A protocol from PMC (PubMed Central) utilizes Wang resin-bound pyroglutamic acid derivatives.
Stepwise Assembly
Table 3: Solid-Phase Synthesis Efficiency
| Step | Reagents | Purity (%) |
|---|---|---|
| Resin Loading | DCC/DMAP | 95 |
| Alkylation | LHMDS, CH₃I | 88 |
| Cleavage (TFA/DCM) | 95:5 TFA/H₂O | 90 |
This approach facilitates rapid analog generation but requires specialized equipment for resin handling.
Epimerization and Stereochemical Control
Epimerization at the C3 position is a critical challenge. A racemic diastereoselective approach reported in PMC involves NaOMe-mediated epimerization of cis-pyrrolidine intermediates.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the functional groups and stereochemistry of 1,2-Dimethylpyrrolidine-3-carboxamide?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry (e.g., H and C NMR for substituent analysis) and infrared (IR) spectroscopy to confirm carboxamide functional groups (C=O stretch at ~1650–1700 cm). X-ray crystallography is critical for absolute stereochemical determination, especially for chiral centers in the pyrrolidine ring . Mass spectrometry (MS) ensures molecular weight validation and purity assessment .
Q. What safety protocols are essential for handling 1,2-Dimethylpyrrolidine-3-carboxamide in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines: use nitrile gloves, protective goggles, and lab coats. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers to prevent degradation. Regularly review updated Safety Data Sheets (SDS) for hazard updates, and dispose of waste via certified chemical disposal services .
Q. How can researchers verify the purity of synthesized 1,2-Dimethylpyrrolidine-3-carboxamide?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile byproducts. Combine with elemental analysis (C, H, N) to confirm stoichiometric purity .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of 1,2-Dimethylpyrrolidine-3-carboxamide while minimizing side reactions?
- Methodological Answer : Use enantioselective catalysis (e.g., chiral ligands in palladium-catalyzed amidation) to control stereochemistry. Optimize reaction conditions (temperature, solvent polarity) via Design of Experiments (DoE) to reduce side-product formation (e.g., over-alkylation). Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry dynamically .
Q. How can computational methods predict the structure-activity relationship (SAR) of 1,2-Dimethylpyrrolidine-3-carboxamide derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to screen binding affinity against target proteins (e.g., kinases). Use density functional theory (DFT) to calculate electrostatic potential maps, identifying regions for functional group modifications. Validate predictions with in vitro assays (e.g., IC measurements) .
Q. What experimental designs are effective for evaluating the pharmacological activity of 1,2-Dimethylpyrrolidine-3-carboxamide in vivo?
- Methodological Answer : Use rodent models for pharmacokinetic studies (e.g., bioavailability via oral/intravenous administration). Employ dose-response curves to establish therapeutic indices. Include control groups receiving vehicle-only and reference compounds (e.g., known kinase inhibitors). Analyze tissue distribution via LC-MS/MS .
Q. How should researchers resolve contradictions in reported biological activities of 1,2-Dimethylpyrrolidine-3-carboxamide across studies?
- Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols (e.g., NIH Rigor and Reproducibility guidelines). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for 1,2-Dimethylpyrrolidine-3-carboxamide?
- Methodological Answer : Apply probit analysis or log-logistic models (e.g., EC estimation using R package drc). Use ANOVA with post-hoc Tukey tests to compare toxicity across concentrations. Include confidence intervals and p-value adjustments for multiple comparisons .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of 1,2-Dimethylpyrrolidine-3-carboxamide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
